molecular formula C15H16N4O2S2 B2532713 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392292-00-1

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2532713
CAS No.: 392292-00-1
M. Wt: 348.44
InChI Key: XSWFDJQGTVANBZ-UHFFFAOYSA-N
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Description

The compound N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:

  • A cyclopropanecarboxamide group at position 2 of the thiadiazole ring.
  • A 2-oxo-2-(m-tolylamino)ethylthio substituent at position 3.

This structure combines a rigid cyclopropane moiety with a polar, hydrogen-bond-capable oxo-aryl group, making it distinct among 1,3,4-thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-9-3-2-4-11(7-9)16-12(20)8-22-15-19-18-14(23-15)17-13(21)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWFDJQGTVANBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide structure linked to a thiadiazole moiety, which is known for its significant biological properties. The molecular formula is C18H15N5O4S2C_{18}H_{15}N_{5}O_{4}S_{2} with a molecular weight of approximately 429.5 g/mol. The unique structural components contribute to its biological activity, particularly in pharmacological applications.

Structural Characteristics

ComponentDescription
Molecular FormulaC18H15N5O4S2C_{18}H_{15}N_{5}O_{4}S_{2}
Molecular Weight429.5 g/mol
Thiadiazole RingImparts significant biological activities
Cyclopropanecarboxamide GroupEnhances interaction with biological targets

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. The structure-activity relationship (SAR) studies have identified key functional groups that enhance its cytotoxicity against tumorigenic cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical pathways such as cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.
  • Receptor Interaction : Molecular docking studies suggest that it can effectively bind to various biological receptors, enhancing its therapeutic potential .

Case Studies

  • Antitumor Efficacy : A study conducted on human cancer cell lines (e.g., MDA-MB-231 and SK-Hep-1) revealed that the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. These results indicate a promising avenue for further development as an anticancer agent .
  • Antimicrobial Activity : In a comparative study of thiadiazole derivatives, this compound demonstrated superior antibacterial effects against Gram-positive bacteria compared to standard antibiotics.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its activity.
  • Formulation Development : To optimize delivery methods for enhanced therapeutic efficacy.

Comparison with Similar Compounds

Substituent Analysis

Key structural variations in 1,3,4-thiadiazole derivatives influence their physicochemical and biological properties. Below is a comparison of substituents in related compounds:

Compound Name (Reference) Position 5 Substituent Position 2 Substituent Key Features
Target Compound 2-oxo-2-(m-tolylamino)ethylthio Cyclopropanecarboxamide Polar oxo-aryl group; rigid cyclopropane
N-(5-(Methylthio)-... (5f, ) Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide Simple alkyl chain; lipophilic aryl
N-(5-(Benzylthio)-... (5h, ) Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide Aromatic bulk; moderate polarity
N-(5-((4-Cl-benzyl)thio)-... (5j, ) 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide Electron-withdrawing Cl; increased lipophilicity
N-(5-(Piperidinylethyl)thio)-... (7a-7l, ) Piperidinylethylthio Benzamide Basic amine; enhanced solubility
N-(5-Ethoxy-... () Ethoxy Benzamide Ether linkage; reduced H-bond capacity

Key Observations:

  • The cyclopropane at position 2 enhances structural rigidity compared to flexible acetamide or benzamide groups in analogs .

Physicochemical Properties

Comparative data (melting points, yields) from and :

Compound (Reference) Yield (%) Melting Point (°C) Solubility Trends
Target Compound N/A N/A Likely moderate (polar groups)
5f (Methylthio derivative, ) 79 158–160 Low (alkyl dominance)
5j (4-Cl-benzylthio, ) 82 138–140 Moderate (Cl enhances polarity)
N-(5-Ethoxy-..., 55 180 High (ethoxy enhances solubility)

Insights:

  • The target compound’s oxo and aryl groups may lower melting points compared to purely alkyl derivatives (e.g., 5f) but increase solubility in polar solvents.

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